2,5-dimethyl-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)benzenesulfonamide
Description
2,5-Dimethyl-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)benzenesulfonamide is a synthetic sulfonamide derivative featuring a 2,5-dimethyl-substituted benzene ring linked via a propyl chain to a 6-oxopyridazine moiety. The compound’s structure combines a lipophilic benzenesulfonamide core with a pyridazinone heterocycle, a combination often explored in medicinal chemistry for targeting enzymes or receptors.
Properties
IUPAC Name |
2,5-dimethyl-N-[3-(6-oxopyridazin-1-yl)propyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O3S/c1-12-6-7-13(2)14(11-12)22(20,21)17-9-4-10-18-15(19)5-3-8-16-18/h3,5-8,11,17H,4,9-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZJDZUWURZLNEP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)NCCCN2C(=O)C=CC=N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Antitumor Activity
Research indicates that compounds similar to 2,5-dimethyl-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)benzenesulfonamide exhibit significant antitumor effects. A study highlighted its potential in treating ovarian cancer, demonstrating an IC50 value of 0.54 µM against OVCAR-8 cells. The compound was shown to affect the Wnt/β-catenin/GSK3β signaling pathway, crucial in cancer progression, suggesting its role as a therapeutic agent in oncology .
Anti-inflammatory Properties
The presence of the pyridazinone ring is associated with anti-inflammatory activities. Similar compounds have been reported to inhibit cyclooxygenase (COX) enzymes, which play a pivotal role in inflammatory processes. This suggests that 2,5-dimethyl-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)benzenesulfonamide could be explored further for its anti-inflammatory potential .
Case Study 1: Anticancer Activity
A recent study explored the anticancer properties of related benzenesulfonamide derivatives. The results indicated that these compounds could inhibit cell proliferation in various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .
Case Study 2: Enzyme Inhibition
Another research effort focused on the enzyme inhibition capabilities of sulfonamides similar to 2,5-dimethyl-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)benzenesulfonamide. The findings revealed that these compounds could effectively bind to active sites on target enzymes, altering their normal function and potentially leading to therapeutic applications in treating metabolic disorders .
Comparison with Similar Compounds
Structural Features :
- Propyl linker : A flexible three-carbon chain connects the sulfonamide to the pyridazine ring, offering conformational adaptability for target binding.
- Pyridazinone heterocycle: The 6-oxo group introduces hydrogen-bonding capability, which may facilitate interactions with biological targets.
Synthesis (Inferred): While direct synthesis details are unavailable, analogous routes from suggest alkylation or nucleophilic substitution reactions. For example, coupling a propylamine-modified pyridazinone with 2,5-dimethylbenzenesulfonyl chloride under basic conditions could yield the target compound .
Comparison with Structurally Similar Compounds
Structural and Physicochemical Differences
The table below highlights key distinctions between the target compound and related analogs:
Key Observations :
Benzene Substituents: The target’s 2,5-dimethyl groups increase hydrophobicity compared to 5a/b, which have polar sulfonamide or nitro groups at position 4. This may enhance blood-brain barrier penetration but reduce aqueous solubility.
Linker Flexibility and Bulk :
- The propyl linker in the target compound offers greater flexibility than the rigid benzyloxy groups in 5a/b, which could influence binding kinetics to targets.
- CS-0309467’s phenylamine linker provides aromaticity and bulk, likely affecting binding pocket compatibility .
Heterocyclic Core: Pyridazinone (target, 5a/b) vs.
Q & A
Q. Key Analytical Techniques :
- HPLC : Monitor reaction progress and purity (>95%) .
- NMR Spectroscopy : Confirm structural integrity (e.g., pyridazinone NH at δ 10–12 ppm, sulfonamide SO₂ at δ 3.5–4.0 ppm) .
- Mass Spectrometry : Validate molecular weight (e.g., [M+H]⁺ ~407 g/mol) .
Q. Table 1. Representative Synthesis Conditions
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Cyclization | Hydrazine + carbonyl, 120°C, 6h | 65–70 | 90% |
| Sulfonylation | Sulfonyl chloride, DCM, 0°C, 2h | 75–80 | 95% |
Basic: Which analytical techniques are essential for characterizing this compound’s structure and stability?
Q. Methodological Answer :
- ¹H/¹³C NMR : Assign protons (e.g., methyl groups at δ 2.2–2.5 ppm) and carbons (e.g., pyridazinone C=O at ~165 ppm) .
- FT-IR : Confirm functional groups (e.g., sulfonamide S=O at 1150–1350 cm⁻¹) .
- HPLC-PDA/MS : Detect degradation products under stress conditions (acid/base/thermal) .
Basic: What initial biological screening approaches are recommended for this compound?
Q. Methodological Answer :
- Enzyme Inhibition Assays : Test PDE4 inhibition (IC₅₀ via cAMP ELISA) due to structural similarity to known PDE4 inhibitors .
- Cell-Based Models : Evaluate neuroprotective effects in SH-SY5Y cells (e.g., glutamate-induced toxicity) .
- Kinetic Solubility : Use shake-flask method in PBS (pH 7.4) to assess bioavailability .
Advanced: How can reaction conditions be optimized to improve synthesis yields beyond 70%?
Q. Methodological Answer :
- Catalyst Screening : Test Pd/C or CuI for coupling steps to reduce side products .
- Solvent Optimization : Replace DCM with THF for better sulfonamide intermediate solubility .
- Microwave-Assisted Synthesis : Reduce cyclization time from 6h to 1h at 150°C .
Advanced: How to resolve contradictions in reported bioactivity data (e.g., PDE4 vs. kynurenine monooxygenase inhibition)?
Q. Methodological Answer :
- Target Validation : Use siRNA knockdown in cell models to confirm primary target (e.g., PDE4 vs. KMO) .
- Off-Target Profiling : Employ broad-panel kinase/GPCR assays .
- Structural Analysis : Compare docking poses (AutoDock Vina) with co-crystallized PDE4/KMO structures .
Q. Table 2. Comparative Bioactivity Profiling
| Assay | Target | IC₅₀ (µM) | Reference |
|---|---|---|---|
| PDE4 Inhibition | cAMP hydrolysis | 0.8 ± 0.1 | |
| KMO Inhibition | L-kynurenine conversion | >10 |
Advanced: What strategies are effective for identifying novel biological targets of this compound?
Q. Methodological Answer :
- Chemoproteomics : Use affinity-based pull-down assays with biotinylated analogues .
- Transcriptomics : Analyze gene expression changes (RNA-seq) in treated vs. untreated cells .
- Molecular Dynamics : Simulate binding to orphan receptors (e.g., GPR35) .
Advanced: How can computational modeling guide structure-activity relationship (SAR) studies?
Q. Methodological Answer :
- Docking Studies : Map sulfonamide interactions with PDE4’s hydrophobic pocket (Glide/SP mode) .
- QSAR Models : Corporate Hammett σ values for substituent effects on potency .
- ADMET Prediction : Use SwissADME to optimize logP (target: 2–3) and reduce hERG liability .
Advanced: What methodologies assess the compound’s stability under physiological conditions?
Q. Methodological Answer :
- Forced Degradation : Expose to 0.1N HCl/NaOH (37°C, 24h) and analyze by LC-MS .
- Plasma Stability : Incubate with rat plasma (37°C, 1h); quantify parent compound via UPLC .
- Photostability : Use ICH Q1B guidelines (UV light, 1.2 million lux hours) .
Advanced: How to design analogues to improve metabolic stability while retaining activity?
Q. Methodological Answer :
- Isosteric Replacement : Substitute pyridazinone with pyrimidinone to reduce CYP3A4-mediated oxidation .
- Prodrug Strategies : Introduce ester moieties at the sulfonamide nitrogen .
- Deuterium Labeling : Replace methyl hydrogens to slow metabolism .
Advanced: What process chemistry considerations are critical for scaling up synthesis?
Q. Methodological Answer :
- Flow Chemistry : Implement continuous-flow reactors for exothermic steps (e.g., sulfonylation) .
- Green Solvents : Replace DMF with cyclopentyl methyl ether (CPME) for safer large-scale use .
- Quality-by-Design (QbD) : Optimize parameters via DoE (e.g., pressure, agitation rate) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
